molecular formula C12H16ClNO2 B2591210 Methyl (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate;hydrochloride CAS No. 2411179-40-1

Methyl (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate;hydrochloride

Cat. No. B2591210
CAS RN: 2411179-40-1
M. Wt: 241.72
InChI Key: HFWOQHIURTZKRS-MNOVXSKESA-N
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Description

Methyl (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate; hydrochloride (MATN) is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biochemistry. This compound is a chiral molecule, meaning it has two stereoisomers, (1R,2R)-MATN and (1S,2S)-MATN, which have different properties and effects.

Mechanism of Action

The mechanism of action of (Methyl (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate;hydrochloride)-MATN is not fully understood, but it is believed to act as a modulator of the GABAergic system in the brain. GABA is a neurotransmitter that inhibits the activity of neurons, and (Methyl (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate;hydrochloride)-MATN is thought to enhance the effects of GABA by binding to specific receptors.
Biochemical and Physiological Effects:
(Methyl (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate;hydrochloride)-MATN has been shown to have a variety of biochemical and physiological effects. It has been found to reduce pain sensitivity in animal models, and to have anesthetic effects in humans. It has also been shown to have anticonvulsant properties and to reduce anxiety and depression-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using (Methyl (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate;hydrochloride)-MATN in lab experiments include its well-defined chemical structure and its pharmacological effects, which make it useful for studying the GABAergic system and related pathways. However, its limitations include its potential toxicity and the need for careful dosing and administration.

Future Directions

For research on (Methyl (Methyl (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate;hydrochloride)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate;hydrochloride)-MATN include further studies of its mechanism of action and its potential therapeutic applications. It may also be useful to explore the effects of (1S,2S)-MATN, the other stereoisomer of MATN, which has different properties and effects. Additionally, new synthesis methods and derivatives of MATN may be developed to improve its pharmacological profile and reduce potential side effects.

Synthesis Methods

The synthesis of (Methyl (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate;hydrochloride)-MATN involves the reaction of 2-naphthoic acid with methylamine and subsequent reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of (Methyl (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate;hydrochloride)-MATN. This synthesis method has been optimized and improved over the years to increase yield and purity.

Scientific Research Applications

(Methyl (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate;hydrochloride)-MATN has been studied for its potential applications in medicine and biochemistry. It has been found to have a variety of pharmacological effects, including analgesic, anesthetic, and anticonvulsant properties. It has also been shown to have potential as a treatment for depression and anxiety disorders.

properties

IUPAC Name

methyl (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13;/h2-5,10-11H,6-7,13H2,1H3;1H/t10-,11+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDRJCABEKGFPN-DHXVBOOMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=CC=CC=C2C1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC2=CC=CC=C2[C@@H]1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate;hydrochloride

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